
N-methyl-2-methylimino-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-methylimino-4-phenylbutanamide is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.272 g/mol. This compound is a derivative of butanamide and contains a phenyl group, a methylimino group, and a N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-methylimino-4-phenylbutanamide typically involves the reaction of 4-phenylbutanamide with methylamine under specific conditions. The reaction can be carried out in a solvent such as dichloromethane or ethanol, with the presence of a catalyst like hydrochloric acid to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-methylimino-4-phenylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-methylimino-4-phenylbutanamide has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: The compound may serve as a tool in biological studies to understand enzyme mechanisms or as a probe in molecular biology research.
Medicine: It has potential therapeutic applications, possibly as an intermediate in the synthesis of drugs targeting various diseases.
Industry: In the chemical industry, it can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-methyl-2-methylimino-4-phenylbutanamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways.
Comparison with Similar Compounds
N-methyl-4-phenylbutanamide
Other amides and amines with similar functional groups
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-methyl-2-methylimino-4-phenylbutanamide |
InChI |
InChI=1S/C12H16N2O/c1-13-11(12(15)14-2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
OPBHQXCTMLFFDG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=NC)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)
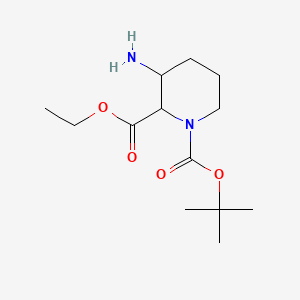
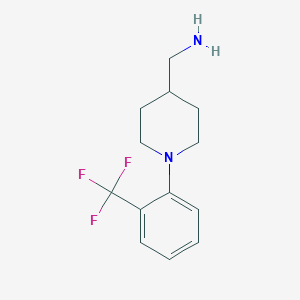
![Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B15359002.png)
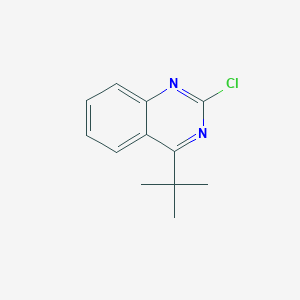
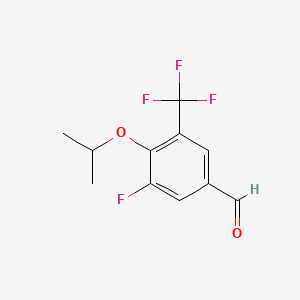
![2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methyl-quinolin-8-ol](/img/structure/B15359017.png)
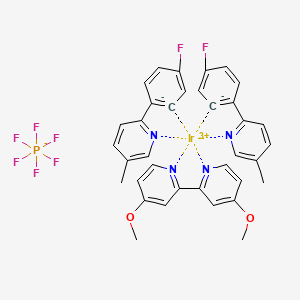
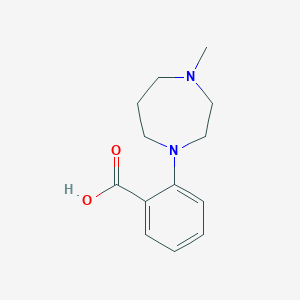
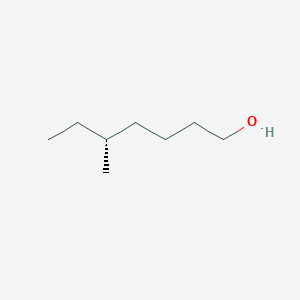
![(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
![Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)
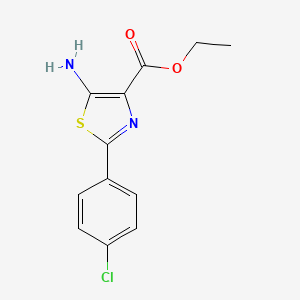
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15359063.png)
